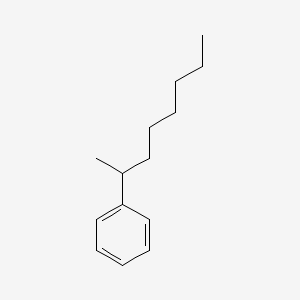

2-Phenyloctane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

777-22-0 |

|---|---|

Molecular Formula |

C14H22 |

Molecular Weight |

190.32 g/mol |

IUPAC Name |

octan-2-ylbenzene |

InChI |

InChI=1S/C14H22/c1-3-4-5-7-10-13(2)14-11-8-6-9-12-14/h6,8-9,11-13H,3-5,7,10H2,1-2H3 |

InChI Key |

GTYIGAUPHJCMLF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(C)C1=CC=CC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Phenyloctane: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenyloctane, an aromatic hydrocarbon, is a molecule of interest in various fields of chemical research and development. Its structure, comprising a phenyl group attached to the second carbon of an octane chain, imparts specific chemical and physical properties that make it a subject of study in areas such as organic synthesis and as a potential intermediate in the manufacturing of more complex molecules. This technical guide provides a comprehensive overview of the core chemical properties, structure, and synthesis of this compound, tailored for a scientific audience.

Chemical Structure and Identification

This compound is also known by several synonyms, including (1-Methylheptyl)benzene and octan-2-ylbenzene.[1][2][3] Its unique structure is defined by the attachment of a phenyl group to the C2 position of an n-octane backbone.

Structure Diagram

References

An In-depth Technical Guide to the Synthesis of (1-Methylheptyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Methylheptyl)benzene, also known as 2-phenyloctane, is an alkylaromatic hydrocarbon with applications in various fields, including as a precursor for biodegradable surfactants and as a building block in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the primary synthetic pathways to (1-Methylheptyl)benzene, complete with detailed experimental protocols, quantitative data for comparative analysis, and visualizations of the reaction mechanisms and workflows.

Core Synthesis Pathways

The synthesis of (1-Methylheptyl)benzene can be primarily achieved through three distinct methodologies:

-

Friedel-Crafts Alkylation of Benzene with 1-Octene using a Solid Acid Catalyst: This method represents a greener and more industrially scalable approach, employing a reusable solid acid catalyst, such as a zeolite, to facilitate the electrophilic addition of the octyl group to the benzene ring.

-

Classical Friedel-Crafts Alkylation of Benzene with a 2-Octyl Halide: This traditional approach utilizes a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), to generate a secondary octyl carbocation that subsequently alkylates the benzene ring.

-

Grignard Reagent-Based Synthesis: This pathway involves the coupling of a phenyl Grignard reagent with a suitable 2-octyl halide, offering a high-yield alternative for laboratory-scale synthesis.

Pathway 1: Friedel-Crafts Alkylation with 1-Octene and Zeolite Catalyst

This method involves the reaction of benzene with 1-octene in the presence of a zeolite catalyst, which promotes both the isomerization of 1-octene to a more stable secondary carbocation precursor and the subsequent alkylation of benzene.

Reaction Mechanism

The reaction proceeds through the following key steps:

-

Protonation of 1-octene on the acidic sites of the zeolite catalyst to form a primary carbocation.

-

Rapid rearrangement of the primary carbocation to a more stable secondary carbocation via a hydride shift.

-

Electrophilic attack of the secondary octyl carbocation on the benzene ring to form a resonance-stabilized carbocation intermediate (arenium ion).

-

Deprotonation of the arenium ion to regenerate the aromaticity of the ring and release the catalyst, yielding (1-Methylheptyl)benzene.

An In-Depth Technical Guide to 2-Phenyloctane (CAS: 777-22-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-phenyloctane (CAS Number: 777-22-0), a member of the linear alkylbenzene (LAB) family. This document includes a summary of its physicochemical characteristics, detailed representative experimental protocols for its synthesis and analysis, and a discussion of its known and potential toxicological and environmental fate based on available data for structurally related compounds. Due to a lack of specific publicly available data, this guide also addresses the current knowledge gaps regarding the biological activity and associated signaling pathways of this compound, offering insights based on the broader class of alkylphenols.

Core Properties of this compound

This compound, also known as (1-methylheptyl)benzene, is an aromatic hydrocarbon. Its core properties have been compiled from various chemical data sources and are summarized below.

Physicochemical Data

The following table provides a detailed summary of the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 777-22-0 | [1] |

| Molecular Formula | C₁₄H₂₂ | [1] |

| Molecular Weight | 190.33 g/mol | [1] |

| Density | 0.857 g/cm³ | [1] |

| Boiling Point | 252.6 °C at 760 mmHg | [1] |

| Melting Point | -38.9 °C | [1] |

| Flash Point | 99.6 °C | [1] |

| Refractive Index | 1.4837 | [1] |

| Water Solubility | 301.7 µg/L (temperature not stated) | [1] |

| Vapor Pressure | 0.0305 mmHg at 25 °C | [1] |

| LogP (Octanol-Water Partition Coefficient) | 4.76050 | [1] |

| Canonical SMILES | CCCCCCC(C)C1=CC=CC=C1 | [1] |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not extensively available in the public domain. However, based on established chemical principles and literature on similar compounds, representative methodologies are provided below.

Synthesis of this compound via Friedel-Crafts Alkylation

The synthesis of this compound is typically achieved through the Friedel-Crafts alkylation of benzene with an octylating agent, such as 1-octene or 2-chlorooctane, in the presence of an acid catalyst. Modern approaches favor solid acid catalysts to circumvent the environmental and handling issues associated with traditional homogeneous catalysts like AlCl₃ and HF.[2][3]

Objective: To synthesize this compound by the alkylation of benzene with 1-octene using a Y zeolite solid acid catalyst.[2]

Materials:

-

Benzene (reagent grade)

-

1-Octene (98% purity)

-

Y zeolite (CVB760 or similar) solid acid catalyst

-

Nitrogen gas (high purity)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for organic synthesis (round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel)

-

Rotary evaporator

-

Gas chromatograph-mass spectrometer (GC-MS) for product analysis

Procedure:

-

Catalyst Activation: The Y zeolite catalyst is activated by heating under a nitrogen flow at a specified temperature to remove adsorbed water.

-

Reaction Setup: A dried round-bottom flask is charged with the activated Y zeolite catalyst and benzene. The flask is equipped with a reflux condenser and a magnetic stirrer and placed under a nitrogen atmosphere.

-

Alkylation Reaction: The reaction mixture is heated to the desired temperature (e.g., 70-100 °C) with vigorous stirring. 1-Octene is then added dropwise to the mixture over a period of time.[2]

-

Reaction Monitoring: The progress of the reaction is monitored by taking aliquots at regular intervals and analyzing them by GC-MS to determine the conversion of 1-octene and the selectivity for this compound.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solid catalyst is removed by filtration. The filtrate is washed with water in a separatory funnel to remove any residual catalyst and byproducts. The organic layer is then dried over anhydrous sodium sulfate.

-

Purification: The solvent (excess benzene) is removed from the organic layer using a rotary evaporator. The resulting crude product can be further purified by fractional distillation under reduced pressure to isolate this compound.

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

The analysis of this compound in a sample matrix is effectively performed using GC-MS, which provides both separation and identification capabilities. The following is a general protocol adaptable for the analysis of this compound and other alkylated aromatic hydrocarbons.[4][5]

Objective: To identify and quantify this compound in a sample using GC-MS.

Instrumentation and Materials:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for aromatic hydrocarbon analysis (e.g., DB-5ms or equivalent)[4]

-

Helium (carrier gas, high purity)

-

This compound standard (for retention time and mass spectrum confirmation)

-

Internal standard (e.g., fluorene-d₁₀) for quantification[5]

-

Solvent for sample dilution (e.g., dichloromethane or hexane)

Procedure:

-

Sample Preparation: The sample containing this compound is dissolved in a suitable solvent to an appropriate concentration. If quantification is desired, a known amount of an internal standard is added to the sample.

-

GC-MS Conditions:

-

Injector: Split/splitless injector, temperature set at 250-280 °C. A splitless injection is often used for trace analysis.

-

Oven Temperature Program: An initial temperature of around 60-90 °C is held for a few minutes, followed by a temperature ramp (e.g., 5-10 °C/min) to a final temperature of 280-300 °C, which is then held for several minutes to ensure elution of all components.[4]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

-

Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. The mass range is typically scanned from m/z 40 to 400. For higher sensitivity and selectivity, selected ion monitoring (SIM) can be employed, targeting the characteristic ions of this compound.

-

-

Data Analysis: The retention time of the peak corresponding to this compound is compared with that of a known standard. The mass spectrum of the peak is compared to a reference spectrum for confirmation of identity. For quantification, the peak area of this compound is compared to the peak area of the internal standard.

References

- 1. This compound|lookchem [lookchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Retention Behaviour of Alkylated and Non-Alkylated Polycyclic Aromatic Hydrocarbons on Different Types of Stationary Phases in Gas Chromatography | MDPI [mdpi.com]

- 5. tdi-bi.com [tdi-bi.com]

A Technical Guide to the Physical Properties of Phenyloctane Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the core physical properties of 1-, 2-, 3-, and 4-phenyloctane. The isomers of phenyloctane, which consist of a phenyl group attached to various positions on an octane chain, serve as important intermediates in the synthesis of linear alkylbenzene sulfonates (LAS), a major class of biodegradable surfactants. Understanding their physical properties is crucial for process design, purification, and quality control in both research and industrial settings.

Data Presentation: Physical Properties of Phenyloctane Isomers

The following table summarizes the key physical properties of the primary positional isomers of phenyloctane. All isomers share the same molecular formula (C₁₄H₂₂) and molecular weight (190.32 g/mol ). Differences in these properties arise from the variation in the position of the phenyl substituent along the alkyl chain, which influences intermolecular forces and molecular packing.

| Property | 1-Phenyloctane | 2-Phenyloctane | 3-Phenyloctane | 4-Phenyloctane |

| CAS Number | 2189-60-8 | 777-22-0 | 18335-15-4 | 18335-17-6 |

| Boiling Point | 261-263 °C (at 760 mmHg) | 252.6 °C (at 760 mmHg)[1] | Not Available | 119 °C (at 18 mmHg) |

| Melting Point | -36 °C | -38.9 °C[1] | Not Available | Not Available |

| Density | 0.858 g/mL (at 25 °C) | 0.857 g/cm³[1] | Not Available | 0.885 g/cm³ (at 25 °C) |

| Refractive Index (n²⁰/D) | 1.484 | 1.4837[1] | Not Available | Not Available |

Logical Relationship of Positional Isomers

The primary isomers of phenyloctane are defined by the attachment point of the phenyl group to the linear octane backbone. The diagram below illustrates this structural relationship.

Experimental Protocols

The determination of the physical properties listed above requires precise and standardized experimental procedures. Below are detailed methodologies for each key measurement.

Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a convenient micro-scale technique for determining the boiling point of a liquid with high accuracy.

Apparatus:

-

Thiele tube

-

High-temperature thermometer (-10 to 300 °C)

-

Small test tube (Durham tube)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attachment

-

Heat-stable mineral oil or silicone oil

-

Bunsen burner or heating mantle

Procedure:

-

Sample Preparation: Add approximately 0.5 mL of the phenyloctane isomer into the small test tube.

-

Capillary Insertion: Place the capillary tube into the test tube with the open end down.

-

Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb. The rubber band must remain above the level of the heating oil.

-

Heating: Place the assembly into the Thiele tube, which should be filled with mineral oil to just above the top of the side arm. Gently heat the side arm of the Thiele tube. The shape of the tube promotes convection currents, ensuring uniform heating.

-

Observation: As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles. Upon reaching the boiling point, the vapor pressure of the liquid will exceed the atmospheric pressure, and a rapid, continuous stream of bubbles will emerge from the capillary tube.

-

Measurement: Turn off the heat source when a continuous stream of bubbles is observed. As the apparatus cools, the bubbling will slow and stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.

-

Pressure Correction: Record the atmospheric pressure at the time of the experiment. If it deviates from 760 mmHg, a correction may be applied for highest accuracy.

Density Measurement (Volumetric Method)

This method relies on the direct measurement of the mass of a known volume of the liquid.

Apparatus:

-

Pycnometer (specific gravity bottle) of known volume (e.g., 10 mL)

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath

-

Thermometer

Procedure:

-

Calibration: Thoroughly clean and dry the pycnometer. Measure and record its empty mass (m₁). Fill the pycnometer with deionized water and place it in the constant temperature water bath (e.g., 25.0 °C) until it reaches thermal equilibrium. Adjust the water level to the calibration mark, dry the exterior, and measure its mass (m₂). The volume of the pycnometer (V) can be calculated using the density of water at that temperature.

-

Sample Measurement: Empty and dry the pycnometer. Fill it with the phenyloctane isomer.

-

Equilibration: Place the filled pycnometer in the constant temperature water bath until it reaches the desired temperature (e.g., 25.0 °C).

-

Volume Adjustment: Carefully adjust the liquid level to the calibration mark, removing any excess.

-

Weighing: Dry the exterior of the pycnometer thoroughly and measure its total mass (m₃).

-

Calculation: The mass of the sample is (m₃ - m₁). The density (ρ) is calculated using the formula: ρ = (m₃ - m₁) / V

Refractive Index Measurement (Abbe Refractometer)

The refractive index is a fundamental property related to how light propagates through a substance and is highly sensitive to purity.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath connected to the refractometer prisms

-

Sodium D-line light source (or a white light source with compensating prisms)

-

Dropper or pipette

-

Lint-free tissue

-

Solvent for cleaning (e.g., ethanol or acetone)

Procedure:

-

Calibration: Turn on the light source and the circulating water bath to bring the refractometer prisms to a constant temperature (typically 20.0 °C). Calibrate the instrument using a standard of known refractive index, such as distilled water.

-

Sample Application: Open the prisms and clean their surfaces with a soft tissue and a suitable solvent. Allow the solvent to evaporate completely. Place 2-3 drops of the phenyloctane isomer onto the surface of the lower prism.

-

Measurement: Close the prisms firmly. Look through the eyepiece and turn the coarse adjustment knob until the light and dark fields become visible. Adjust the compensator knob to eliminate any color fringes and sharpen the dividing line.

-

Reading: Use the fine adjustment knob to move the borderline so that it is precisely at the intersection of the crosshairs in the eyepiece.

-

Record Value: Press the switch to illuminate the scale and read the refractive index value to four decimal places. Record the temperature at which the measurement was taken (e.g., n²⁰/D).

-

Cleaning: Clean the prism surfaces thoroughly with a solvent after the measurement is complete.

Experimental Workflow Visualization

The following diagram outlines the general workflow for determining the purity of a liquid organic compound using its refractive index.

References

2-Phenyloctane molecular weight and formula

An In-depth Technical Guide to 2-Phenyloctane: Molecular Properties and Characteristics

This guide provides a detailed overview of the core molecular properties of this compound, a significant organic compound. It is intended for researchers, scientists, and professionals in the field of drug development who require precise data on this molecule.

Core Molecular Data

The fundamental molecular and physical properties of this compound are summarized in the table below. This data is essential for a variety of applications, from reaction stoichiometry to analytical characterization.

| Property | Value |

| Molecular Formula | C14H22[1][2] |

| Molecular Weight | 190.33 g/mol [1][2] |

| Exact Mass | 190.172150702 |

| Density | 0.857 g/cm³[1] |

| Boiling Point | 252.6°C at 760 mmHg[1] |

| Melting Point | -38.9°C[1][2] |

| Flash Point | 99.6°C[1] |

| Refractive Index | 1.4837[1] |

| CAS Number | 777-22-0[1] |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are crucial for its practical application and study. The following outlines a common synthetic approach.

Synthesis of this compound via Grignard Reaction

A prevalent method for the synthesis of this compound involves the Grignard reaction, a robust carbon-carbon bond-forming reaction.

Materials:

-

Bromobenzene

-

Magnesium turnings

-

Dry diethyl ether

-

2-Octanone

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for reflux and extraction

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, magnesium turnings are covered with dry diethyl ether. A solution of bromobenzene in dry diethyl ether is added dropwise to initiate the formation of phenylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine if necessary and maintained at a gentle reflux.

-

Reaction with Ketone: Once the Grignard reagent formation is complete, the flask is cooled in an ice bath. A solution of 2-octanone in dry diethyl ether is then added dropwise from the dropping funnel. After the addition is complete, the reaction mixture is stirred at room temperature for several hours to ensure complete reaction.

-

Workup and Purification: The reaction is quenched by the slow addition of 1 M hydrochloric acid to dissolve the magnesium salts. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, and then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the resulting crude tertiary alcohol is not isolated.

-

Reduction to Alkane: The crude alcohol is then subjected to a reduction reaction to yield this compound. This can be achieved through various methods, such as catalytic hydrogenation or by using a reducing agent like triethylsilane in the presence of a strong acid.

-

Final Purification: The final product, this compound, is purified by fractional distillation under reduced pressure to obtain the pure compound.

Molecular Structure and Properties Relationship

The relationship between the chemical structure of this compound and its fundamental molecular properties can be visualized as a logical flow. The IUPAC name defines the arrangement of atoms, which in turn dictates the molecular formula and, consequently, the molecular weight.

Caption: Logical flow from compound name to molecular weight.

References

Synthesis of 2-Phenyloctane from Benzene and Octene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-phenyloctane, a linear alkylbenzene (LAB), through the Friedel-Crafts alkylation of benzene with octene. This process is of significant interest in the chemical industry for the production of intermediates used in detergents and other specialty chemicals. This document details the underlying reaction mechanism, provides a representative experimental protocol based on modern solid acid catalysis, presents key quantitative data, and visualizes the process for enhanced understanding.

Introduction

The alkylation of aromatic compounds is a fundamental process in organic chemistry for the formation of carbon-carbon bonds.[1] The synthesis of this compound from benzene and 1-octene is a classic example of a Friedel-Crafts alkylation reaction. This reaction involves the electrophilic substitution of a hydrogen atom on the benzene ring with an octyl group.[2] The resulting product, this compound, and its isomers are valuable precursors for various applications.

Traditionally, this reaction has been catalyzed by Lewis acids such as aluminum chloride (AlCl₃).[1] However, concerns over the corrosive and environmentally hazardous nature of these catalysts have driven the development of more sustainable alternatives, particularly solid acid catalysts like zeolites.[3][4] Zeolites offer advantages such as high activity, shape selectivity, and the potential for regeneration and reuse.[3]

This guide focuses on a heterogeneously catalyzed liquid-phase process, which represents a more modern and environmentally conscious approach to this synthesis.

Reaction Mechanism and Signaling Pathway

The synthesis of this compound from benzene and 1-octene proceeds through a multi-step mechanism involving the isomerization of the alkene and subsequent electrophilic aromatic substitution.[5]

-

Isomerization of 1-Octene : The first step involves the protonation of 1-octene on the solid acid catalyst surface to form a primary carbocation. This carbocation is unstable and rapidly rearranges via a hydride shift to a more stable secondary carbocation. This isomerization can lead to the formation of various octene isomers (e.g., 2-octene, 3-octene).[3][5]

-

Formation of the Electrophile : The secondary octyl carbocation (octan-2-yl cation) is the key electrophile in this reaction. Its formation is favored due to its higher stability compared to the primary carbocation.

-

Electrophilic Attack : The electron-rich π-system of the benzene ring acts as a nucleophile, attacking the secondary carbocation. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[6]

-

Deprotonation and Aromatization : A weak base (e.g., from the catalyst surface or solvent) removes a proton from the arenium ion, restoring the aromaticity of the benzene ring and yielding the final product, this compound.[6]

The formation of other isomers, such as 3-phenyloctane and 4-phenyloctane, can also occur due to further isomerization of the carbocation along the octyl chain.[5]

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocol: Synthesis Using a Solid Acid Catalyst

This protocol describes a representative laboratory-scale synthesis of this compound using a solid acid zeolite catalyst in a batch reactor.

3.1. Materials and Equipment

-

Reactants : Benzene (anhydrous, >99%), 1-Octene (>98%)

-

Catalyst : USY (Ultra-Stable Y) Zeolite, pre-activated

-

Solvent : Not required as benzene is used in excess

-

Equipment : High-pressure batch reactor with magnetic stirring and temperature control, condenser, separatory funnel, rotary evaporator, fractional distillation apparatus, Gas Chromatography-Mass Spectrometry (GC-MS) equipment.

3.2. Catalyst Activation

Prior to the reaction, the USY zeolite catalyst must be activated to remove adsorbed water.

-

Place the required amount of catalyst in a ceramic crucible.

-

Heat in a muffle furnace under a slow flow of dry air or nitrogen.

-

Increase the temperature to 500 °C and hold for 4 hours.

-

Cool down to room temperature under a dry atmosphere (e.g., in a desiccator) before use.

3.3. Reaction Procedure

-

Charging the Reactor : In a clean, dry high-pressure batch reactor, add the activated USY zeolite catalyst (e.g., 5% by weight of the total reactants).

-

Add benzene and 1-octene to the reactor. A high molar ratio of benzene to 1-octene is recommended to minimize polyalkylation and catalyst deactivation (e.g., 8:1 molar ratio).[7]

-

Reaction Conditions : Seal the reactor and begin vigorous stirring. Heat the reactor to the desired reaction temperature (e.g., 120 °C).[7] The reaction is typically run under elevated pressure to maintain the reactants in the liquid phase (e.g., 3.0 MPa).[7]

-

Monitoring : Maintain the reaction at the set temperature and pressure for a specified duration (e.g., 4-6 hours). The progress of the reaction can be monitored by taking small aliquots (if the reactor setup allows) and analyzing them by GC-MS.

3.4. Work-up and Purification

-

Catalyst Removal : After the reaction is complete, cool the reactor to room temperature and carefully vent any excess pressure. Open the reactor and filter the reaction mixture to remove the solid zeolite catalyst. The catalyst can be washed with fresh benzene to recover any adsorbed product.

-

Solvent Removal : Transfer the filtrate to a round-bottom flask and remove the excess benzene using a rotary evaporator.[1]

-

Aqueous Wash : The crude product may be transferred to a separatory funnel and washed sequentially with a dilute sodium bicarbonate solution and then with brine (saturated NaCl solution) to remove any acidic residues.[1]

-

Drying : Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.[8] Filter to remove the drying agent.

-

Purification : Purify the crude product by fractional distillation under reduced pressure to separate the desired phenyloctane isomers from any unreacted starting materials and heavier polyalkylated byproducts.[1] The isomers of phenyloctane have close boiling points, and further separation may require preparative chromatography if a single isomer is desired.[9]

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data and Analysis

The yield and selectivity of the synthesis of this compound are highly dependent on the choice of catalyst and the reaction conditions. The following tables summarize representative data from studies on the alkylation of benzene with long-chain olefins.

Table 1: Effect of Reaction Conditions on 1-Dodecene Conversion and 2-Phenyldodecane Selectivity (USY Zeolite Catalyst) [7]

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Temperature (°C) | 120 | 150 | 180 |

| Pressure (MPa) | 3.0 | 3.0 | 3.0 |

| Benzene:Dodecene Ratio | 8:1 | 8:1 | 8:1 |

| WHSV (h⁻¹) | 4 | 4 | 4 |

| 1-Dodecene Conversion (%) | ~100 | ~100 (initially) | ~100 (initially) |

| 2-Phenyldodecane Selectivity (%) | ~22 | ~21 | ~20 |

Note: This data is for 1-dodecene, a longer chain alkene, but provides valuable insight into the expected performance for 1-octene under similar solid acid catalysis. Higher temperatures led to faster catalyst deactivation.

Table 2: Comparison of Catalytic Systems for Benzene Alkylation

| Catalyst System | Alkene | Temperature (°C) | Olefin Conversion (%) | Target Product Selectivity (%) | Reference |

| USY Zeolite | 1-Dodecene | 120 | ~100 | 22 (for 2-isomer) | [7] |

| Y Zeolite CVB760 | 1-Octene | 70-100 | High (unspecified) | N/A (kinetic study) | [5] |

| PTA/SiO₂ | 1-Octene | 250 | High | 49 (for this compound) | [3] |

| Pure PTA | 1-Octene | 250 | Lower | 53 (for this compound) | [3] |

| Modified Clay | C₁₀-C₁₄ Olefins | 150 | 99 | 95 (for linear alkylbenzenes) | [3] |

Challenges and Considerations

-

Polyalkylation : The initial product, this compound, is more reactive than benzene itself, which can lead to the formation of di- and tri-alkylated benzenes. Using a large excess of benzene minimizes this side reaction.[10]

-

Isomer Distribution : As the carbocation can rearrange, a mixture of phenyloctane isomers (2-, 3-, and 4-phenyloctane) is typically formed. The distribution of these isomers is influenced by the catalyst and reaction temperature.[3]

-

Catalyst Deactivation : Solid acid catalysts can be deactivated by the deposition of heavy byproducts or "coke" on their active sites. This is more pronounced at higher temperatures.[5] Periodic regeneration of the catalyst is often necessary in industrial applications.

-

Purification : The separation of the different phenyloctane isomers from each other can be challenging due to their similar boiling points and polarities, potentially requiring efficient fractional distillation or preparative chromatography.[9]

Conclusion

The synthesis of this compound from benzene and octene via Friedel-Crafts alkylation is a well-established yet continually evolving field. The shift towards heterogeneous solid acid catalysts, such as zeolites, offers a more sustainable and efficient alternative to traditional Lewis acid catalysts. By carefully controlling reaction parameters such as temperature, pressure, and reactant ratios, high conversions of octene can be achieved. While challenges such as controlling isomer selectivity and catalyst deactivation remain, ongoing research in catalyst development continues to improve the efficiency and selectivity of this important industrial process. This guide provides a foundational understanding and a practical framework for researchers and professionals working in this area.

References

- 1. benchchem.com [benchchem.com]

- 2. mt.com [mt.com]

- 3. dc.etsu.edu [dc.etsu.edu]

- 4. Catalysis Research | Zeolite-Containing Catalysts in Alkylation Processes [lidsen.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. scispace.com [scispace.com]

- 8. chem.rochester.edu [chem.rochester.edu]

- 9. researchgate.net [researchgate.net]

- 10. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]

An In-depth Technical Guide on the Physicochemical Properties of 2-Phenyloctane

This guide provides a comprehensive overview of the boiling and melting points of 2-phenyloctane, tailored for researchers, scientists, and professionals in drug development. It includes detailed experimental protocols for determining these properties and presents the data in a clear, structured format.

Physicochemical Data of this compound

This compound, an aromatic hydrocarbon, possesses distinct physical properties that are crucial for its handling, application, and analysis in a laboratory setting. The boiling and melting points are fundamental parameters that indicate the substance's physical state at different temperatures and are critical for purification processes like distillation.

| Property | Value | Conditions |

| Boiling Point | 252.6 °C[1] | at 760 mmHg |

| 260.85 °C (estimate)[2] | ||

| Melting Point | -38.9 °C[1][2] |

Experimental Protocols for Determination of Physical Properties

Accurate determination of boiling and melting points is essential for the characterization and purity assessment of chemical compounds. The following sections detail standard laboratory procedures for these measurements.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[3] For pure substances, the boiling point is a characteristic constant under a given pressure.[4]

Thiele Tube Method

This method is a common and efficient way to determine the boiling point of a small amount of liquid.[5]

-

Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube (e.g., fusion tube), rubber band, heating source (e.g., Bunsen burner), and a suitable heating liquid (e.g., mineral oil or liquid paraffin).[5][6]

-

Procedure:

-

Fill the small test tube to about half-full with the this compound sample.

-

Place a capillary tube, with its sealed end up, into the test tube containing the sample.[5]

-

Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[5][6]

-

Insert the thermometer and the attached tube into the Thiele tube, which is partially filled with a heating liquid, making sure the sample is immersed in the liquid.[5][6]

-

Gently heat the side arm of the Thiele tube.[5] Convection currents will ensure uniform heating of the liquid bath.[6]

-

As the temperature rises, air trapped in the capillary tube will expand and escape as a slow stream of bubbles.

-

Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[5][6] This indicates that the liquid has reached its boiling point.

-

Remove the heat source and allow the apparatus to cool.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[5][6] Record this temperature.

-

Distillation Method

For larger quantities of the substance, a simple distillation setup can be used to determine the boiling point.[3][5]

-

Apparatus: Distilling flask, condenser, receiving flask, thermometer, heating mantle or sand bath, and boiling chips.[5]

-

Procedure:

-

Place a volume of this compound (at least 5-7 mL) and a few boiling chips into the distilling flask.[5]

-

Assemble the distillation apparatus. The thermometer should be positioned so that the top of the bulb is level with the bottom of the side arm of the distilling flask.

-

Begin heating the flask.

-

The liquid will begin to boil and its vapor will travel into the condenser.

-

Record the temperature when the vapor temperature stabilizes; this is the boiling point. The temperature should remain constant throughout the distillation of the pure liquid.[5]

-

It is also important to record the atmospheric pressure as the boiling point is pressure-dependent.[3]

-

Determination of Melting Point

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state.[7] For a pure crystalline solid, this transition occurs over a narrow temperature range.[8]

Capillary Tube Method

This is the most common method for determining the melting point of a solid organic compound.[7]

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or Fisher-Johns) or a Thiele tube setup, capillary tubes (sealed at one end), and a thermometer.[9]

-

Procedure:

-

Ensure the this compound sample is completely dry and finely powdered.[7]

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a height of about 3 mm.[9] This can be done by tapping the open end of the tube into the powder and then tapping the sealed end on a hard surface to compact the sample at the bottom.[9]

-

Place the capillary tube into the heating block of the melting point apparatus.[9]

-

If using a Thiele tube, attach the capillary tube to a thermometer with a rubber band and immerse it in the heating liquid.[8]

-

Heat the sample. Initially, a rapid heating rate can be used to approach the expected melting point.[8][9]

-

When the temperature is about 10-15 °C below the expected melting point, reduce the heating rate to about 1-2 °C per minute to ensure accurate measurement.

-

Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting). This range is the melting point of the substance.

-

Logical Workflow for Physicochemical Property Determination

The following diagram illustrates the general workflow for determining the boiling and melting points of a chemical substance like this compound.

Caption: Workflow for determining the boiling and melting points of this compound.

References

- 1. This compound|lookchem [lookchem.com]

- 2. chembk.com [chembk.com]

- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 4. phillysim.org [phillysim.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. westlab.com [westlab.com]

- 8. SSERC | Melting point determination [sserc.org.uk]

- 9. Determination of Melting Point [wiredchemist.com]

A Technical Guide to the Spectral Analysis of 2-Phenyloctane

This technical guide provides a comprehensive overview of the spectral data for 2-phenyloctane (C₁₄H₂₂), including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols are provided, and the relationship between these analytical techniques and the structural information they yield is illustrated. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Data Presentation

The following sections summarize the key spectral data for this compound. The data is presented in tabular format for clarity and ease of comparison.

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR spectral data for this compound.

Note: The following NMR data are predicted based on established chemical shift ranges and data from structurally similar compounds. Actual experimental values may vary slightly.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.30 - 7.15 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~ 2.70 | Sextet | 1H | Methine proton (-CH-) |

| ~ 1.60 | Multiplet | 2H | Methylene protons (-CH₂-) adjacent to the methine |

| ~ 1.30 - 1.20 | Multiplet | 8H | Methylene protons (-CH₂-) of the alkyl chain |

| ~ 1.20 | Doublet | 3H | Methyl protons (-CH₃) adjacent to the methine |

| ~ 0.88 | Triplet | 3H | Terminal methyl protons (-CH₃) of the alkyl chain |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~ 146 | Aromatic Quaternary Carbon (C-ipso) |

| ~ 128 | Aromatic CH Carbons (C-meta) |

| ~ 127 | Aromatic CH Carbons (C-ortho) |

| ~ 126 | Aromatic CH Carbon (C-para) |

| ~ 40 | Methine Carbon (-CH-) |

| ~ 36 | Methylene Carbon (-CH₂-) adjacent to the methine |

| ~ 32 | Methylene Carbon (-CH₂-) |

| ~ 29 | Methylene Carbon (-CH₂-) |

| ~ 27 | Methylene Carbon (-CH₂-) |

| ~ 23 | Methylene Carbon (-CH₂-) |

| ~ 22 | Methyl Carbon (-CH₃) adjacent to the methine |

| ~ 14 | Terminal Methyl Carbon (-CH₃) |

IR spectroscopy is used to identify the functional groups present in a molecule. The following table presents characteristic IR absorption bands for this compound, based on data for its isomer, 1-phenyloctane, as the functional groups are identical.

Table 3: Representative IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3085 - 3025 | Medium | Aromatic C-H Stretch |

| 2955 - 2850 | Strong | Aliphatic C-H Stretch |

| 1605, 1495, 1450 | Medium-Weak | Aromatic C=C Bending |

| 750, 695 | Strong | C-H Out-of-Plane Bending (Monosubstituted Benzene) |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The expected electron ionization (EI) mass spectrum of this compound would exhibit a molecular ion peak and several characteristic fragment ions.

Table 4: Expected Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment Ion | Structure |

| 190 | Molecular Ion [M]⁺ | [C₁₄H₂₂]⁺ |

| 105 | Benzylic cleavage | [C₈H₉]⁺ |

| 91 | Tropylium ion | [C₇H₇]⁺ |

| 77 | Phenyl cation | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed protocols for the acquisition of spectral data for a liquid sample such as this compound.

-

Sample Preparation :

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Data Acquisition :

-

Place the NMR tube in the spectrometer.

-

Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon.

-

-

Sample Preparation (Neat Liquid) :

-

Place one to two drops of this compound directly onto the surface of a salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top to create a thin liquid film.

-

-

Data Acquisition :

-

Place the salt plate assembly in the sample holder of the IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the clean, empty salt plates to subtract from the sample spectrum.

-

-

Sample Preparation :

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.

-

-

Instrumentation and Conditions :

-

Gas Chromatograph (GC) :

-

Injector: Split/splitless injector at 250 °C.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: Start at a suitable temperature (e.g., 50 °C), ramp to a final temperature (e.g., 280 °C) to ensure elution of the compound.

-

-

Mass Spectrometer (MS) :

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight.

-

Scan Range: m/z 40-400.

-

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow of using different spectroscopic techniques to determine the structure of this compound.

Caption: Workflow of structural elucidation for this compound.

A Technical Guide to Potential Research Derivatives of 2-Phenyloctane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-phenyloctane scaffold, a simple alkylbenzene, presents a foundational structure for the exploration of novel therapeutic agents. Its lipophilic nature, conferred by the octane chain, and the electronically modifiable phenyl group, make it an attractive starting point for medicinal chemistry campaigns targeting a range of biological endpoints. This technical guide outlines potential derivatives of this compound, providing hypothetical yet plausible research avenues based on structure-activity relationships observed in analogous compounds. Detailed synthetic methodologies and protocols for key biological assays are provided to facilitate the initiation of research in this area.

Proposed Derivatives and Potential Biological Activities

Based on common functionalization strategies in drug discovery, we propose the exploration of the following classes of this compound derivatives:

-

Hydroxylated Derivatives: Introduction of hydroxyl groups on the phenyl ring can increase hydrogen bonding potential and modulate solubility. Such modifications have been shown to enhance anticancer activity in other phenyl-containing scaffolds.

-

Aminated Derivatives: The introduction of an amino group can serve as a handle for further derivatization and can significantly impact the compound's basicity and biological target interactions. Aminophenols with long alkyl chains have demonstrated notable anticancer activities.[1]

-

Halogenated Derivatives: Halogenation of the phenyl ring can alter the electronic properties and lipophilicity of the molecule, potentially enhancing membrane permeability and target engagement. Halogenated compounds have shown potent antibacterial activity against resistant strains.[2][3]

-

Nitrated Derivatives: A nitro group can act as a bioisostere for other functional groups and has been associated with anti-inflammatory properties in various molecular contexts.[4][5][6]

Data Presentation: Exemplary Biological Data from Analogous Compounds

Due to the novel nature of these proposed derivatives, specific biological data is not yet available. The following tables present data from structurally related compounds to provide a starting point for research and highlight the potential for discovering active this compound derivatives.

Table 1: Anticancer Activity of Aminophenol Analogs

| Compound | Structure | Cancer Cell Line | IC50 (µM) | Reference |

| p-Dodecylaminophenol | p-(C12H25)NH-C6H4-OH | MCF-7 (Breast) | ~5 | [1] |

| p-Decylaminophenol | p-(C10H21)NH-C6H4-OH | MCF-7 (Breast) | ~10 | [1] |

| p-Dodecylaminophenol | p-(C12H25)NH-C6H4-OH | DU-145 (Prostate) | ~7 | [1] |

| p-Decylaminophenol | p-(C10H21)NH-C6H4-OH | DU-145 (Prostate) | ~15 | [1] |

Table 2: Antimicrobial Activity of Halogenated Phenolic Sesquiterpenes

| Compound | Structure | Bacterial Strain | MIC (µg/mL) | Reference |

| Laurinterol | Brominated sesquiterpene | MRSA | 3.13 | [2] |

| Allolaurinterol | Brominated sesquiterpene | MRSA | 3.13 | [2] |

| Laurinterol | Brominated sesquiterpene | Vancomycin-susceptible Enterococcus | 3.13 | [2] |

| Allolaurinterol | Brominated sesquiterpene | Vancomycin-susceptible Enterococcus | 6.25 | [2] |

Table 3: Anti-inflammatory Activity of a Nitrated Fatty Acid

| Compound | Assay | Model | Effect | Reference |

| Nitro-oleic acid | Cytokine Secretion | LPS-stimulated macrophages | Inhibition of pro-inflammatory cytokines | [5] |

| Nitro-oleic acid | VCAM-1 Expression | TNF-α-stimulated endothelial cells | Inhibition of VCAM-1 expression | [5] |

Experimental Protocols

Synthesis of this compound Derivatives

A general and versatile approach to synthesizing substituted 2-phenyloctanes is through a two-step process involving Friedel-Crafts acylation followed by reduction.

1. Friedel-Crafts Acylation of a Substituted Benzene with Octanoyl Chloride

-

Materials: Substituted benzene (e.g., phenol, aniline, chlorobenzene, nitrobenzene), octanoyl chloride, anhydrous aluminum chloride (AlCl₃), dichloromethane (DCM), ice, concentrated hydrochloric acid (HCl), saturated sodium bicarbonate solution, anhydrous magnesium sulfate (MgSO₄).

-

Procedure:

-

In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, suspend anhydrous AlCl₃ (1.1 equivalents) in dry DCM under an inert atmosphere.

-

Cool the suspension in an ice bath.

-

Slowly add octanoyl chloride (1.0 equivalent) to the stirred suspension.

-

To this mixture, add the substituted benzene (1.0 equivalent) dropwise, maintaining the temperature at 0-5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude acylbenzene product.

-

Purify the product by column chromatography or distillation.[7][8][9][10]

-

2. Reduction of the Acylbenzene to the Corresponding this compound Derivative

-

Materials: Acylbenzene from the previous step, hydrazine hydrate, potassium hydroxide (KOH), diethylene glycol.

-

Procedure (Wolff-Kishner Reduction):

-

In a round-bottomed flask fitted with a reflux condenser, combine the acylbenzene (1.0 equivalent), hydrazine hydrate (4-5 equivalents), and diethylene glycol.

-

Add KOH pellets (4-5 equivalents) to the mixture.

-

Heat the mixture to 180-200 °C and reflux for 3-4 hours, allowing water and excess hydrazine to distill off.

-

Cool the reaction mixture and dilute with water.

-

Extract the product with a suitable organic solvent (e.g., ether or DCM).

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the final this compound derivative by column chromatography or distillation.[11][12]

-

Biological Assays

1. Anticancer Activity: MTT Assay for Cytotoxicity

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[13][14][15][16]

-

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for 48-72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[13][14][15][16]

-

2. Antimicrobial Activity: Broth Microdilution Method

-

Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the growth of a specific microorganism.[17][18][19][20]

-

Procedure:

-

Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

-

Include a positive control (microorganism without compound) and a negative control (broth only).

-

Incubate the plate at 37 °C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[17][18][19][20]

-

3. Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents

-

Principle: This in vivo assay assesses the ability of a compound to reduce the acute inflammation induced by the injection of carrageenan into the paw of a rodent.[21][22][23][24][25]

-

Procedure:

-

Administer the test compound or vehicle control to groups of rats or mice via an appropriate route (e.g., oral gavage).

-

After a set pre-treatment time (e.g., 60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

-

Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.[21][22][23][24][25]

-

Mandatory Visualizations

Caption: General synthetic pathway for this compound derivatives.

Caption: Overall workflow from synthesis to biological evaluation.

References

- 1. Potent anticancer activities of novel aminophenol analogues against various cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Potent antibacterial activity of halogenated compounds against antibiotic-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Halogenated Antimicrobial Agents to Combat Drug-Resistant Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nitrated Fatty Acids: Endogenous Anti-inflammatory Signaling Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New Insights into the Anti-Inflammatory and Antioxidant Properties of Nitrated Phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. websites.umich.edu [websites.umich.edu]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. benchchem.com [benchchem.com]

- 10. google.com [google.com]

- 11. The Alkylation of Benzene by Acylation-Reduction - Chemistry Steps [chemistrysteps.com]

- 12. youtube.com [youtube.com]

- 13. merckmillipore.com [merckmillipore.com]

- 14. texaschildrens.org [texaschildrens.org]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 17. protocols.io [protocols.io]

- 18. rr-asia.woah.org [rr-asia.woah.org]

- 19. researchgate.net [researchgate.net]

- 20. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 21. Carrageenan-Induced Paw Edema [bio-protocol.org]

- 22. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 24. phytopharmajournal.com [phytopharmajournal.com]

- 25. creative-bioarray.com [creative-bioarray.com]

Solubility of 2-Phenyloctane in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-phenyloctane, an aromatic hydrocarbon. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on predicted qualitative solubility based on the principle of "like dissolves like," and provides detailed experimental protocols for determining solubility. This guide is intended to be a valuable resource for researchers and professionals in drug development and other scientific fields who are working with this compound and similar nonpolar compounds.

Introduction to this compound

This compound (C₁₄H₂₂) is an organic compound consisting of a phenyl group attached to the second carbon of an octane chain. As a nonpolar aromatic hydrocarbon, its solubility is primarily dictated by the weak van der Waals forces it can establish with solvent molecules. Understanding its solubility profile is critical for a variety of applications, including its use as a solvent, in chemical synthesis, and for its potential role in formulation development. Aromatic hydrocarbons are generally miscible with other non-polar or weakly polar organic solvents, a principle that guides the predictions within this document.[1]

Predicted Solubility Profile of this compound

Based on the "like dissolves like" principle, this compound is expected to be readily soluble in nonpolar organic solvents and have limited to no solubility in polar solvents. The large nonpolar alkyl chain and the phenyl group contribute to its hydrophobicity.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | Highly Soluble | Similar nonpolar nature allows for effective van der Waals interactions. |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | Highly Soluble | Strong π-π stacking interactions between the phenyl rings of the solute and solvent, in addition to van der Waals forces. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble | Ethers have a slight polarity but the dominant hydrocarbon portion allows for good interaction with nonpolar compounds. |

| Halogenated Hydrocarbons | Dichloromethane, Chloroform | Soluble | These solvents are weakly polar and can effectively solvate nonpolar aromatic compounds.[1] |

| Ketones | Acetone, Methyl Ethyl Ketone | Moderately Soluble | Ketones are more polar than ethers, which may limit the solubility of the highly nonpolar this compound. |

| Esters | Ethyl Acetate | Moderately Soluble | Similar to ketones, the polarity of the ester group can reduce miscibility with nonpolar solutes. |

| Alcohols | Methanol, Ethanol, Isopropanol | Sparingly Soluble to Insoluble | The high polarity and hydrogen bonding capacity of alcohols make them poor solvents for nonpolar hydrocarbons. |

| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Insoluble | The high polarity of these solvents prevents effective interaction with the nonpolar this compound molecule. |

| Water | H₂O | Insoluble | As a highly polar solvent with a strong hydrogen-bonding network, water cannot effectively solvate the nonpolar this compound. Aromatic hydrocarbons are generally immiscible with water.[1] |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data for this compound, the following experimental protocols can be employed. The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a substance in a solvent.[2]

Shake-Flask Method for Liquid Solutes

This method is adapted for a liquid solute like this compound.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps and PTFE septa

-

Orbital shaker or vortex mixer

-

Constant temperature water bath or incubator

-

Analytical balance

-

Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analytical instrument

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (PTFE, 0.22 µm)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of glass vials, each containing a known volume of a specific organic solvent. The presence of a separate, undissolved phase of this compound should be visible.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature bath or incubator set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the vials using an orbital shaker at a constant speed (e.g., 150 rpm) for a sufficient period to reach equilibrium. A typical equilibration time is 24 to 48 hours. To confirm equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed until the concentration remains constant.

-

-

Sample Collection and Preparation:

-

After the equilibration period, stop the agitation and allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to allow for phase separation.

-

Carefully withdraw a known volume of the supernatant (the solvent phase saturated with this compound) using a syringe.

-

Immediately filter the collected sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved micro-droplets of this compound.

-

Accurately weigh the filtered sample.

-

-

Quantitative Analysis:

-

Prepare a series of calibration standards of this compound in the respective solvent over a range of concentrations.

-

Analyze the filtered sample and the calibration standards using a suitable analytical method, such as GC-FID.

-

Determine the concentration of this compound in the saturated solution by comparing its response to the calibration curve.

-

-

Data Presentation:

-

Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL), moles per liter (mol/L), or mole fraction.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility using the shake-flask method.

Conclusion

References

An In-depth Technical Guide on the Thermochemical Properties of (1-Methylheptyl)benzene

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides a comprehensive overview of the available thermochemical data for (1-Methylheptyl)benzene (also known as 2-Phenyloctane). Due to the specificity of this compound, experimental methodologies are detailed based on established protocols for structurally similar alkylbenzenes. This document aims to be a critical resource for professionals requiring this data for process design, chemical modeling, and structure-property relationship studies.

Compound Identification

(1-Methylheptyl)benzene is an aromatic hydrocarbon. Its structure consists of a benzene ring substituted with a 1-methylheptyl group.

| Identifier | Value |

| Chemical Formula | C₁₄H₂₂[1][2] |

| Molecular Weight | 190.32 g/mol [1][2][3] |

| CAS Registry Number | 777-22-0[1][2][3] |

| IUPAC Name | (1-Methylheptyl)benzene[1][3] |

| Synonyms | This compound, Octane, 2-phenyl-[1][2][3] |

| InChI Key | GTYIGAUPHJCMLF-UHFFFAOYSA-N[1][2][3] |

Thermochemical Data Summary

The following tables summarize the key thermochemical and physical properties of (1-Methylheptyl)benzene. Data is compiled from the NIST Chemistry WebBook and the Cheméo database.[1][3]

Table 1: Enthalpy and Gibbs Free Energy Data

| Property | Value | Units | Source |

| Enthalpy of Formation (Gas, ΔfH°gas) | -99.9 ± 11.0 | kJ/mol | Cheméo[3] |

| Enthalpy of Vaporization (ΔvapH°) | 61.6 | kJ/mol | Stephenson and Malanowski, 1987[1][4] |

| Enthalpy of Vaporization (Standard, ΔvapH°) | 70.0 | kJ/mol | Reid, 1972[1][4] |

| Enthalpy of Fusion (Standard, ΔfusH°) | 25.1 ± 0.8 | kJ/mol | Cheméo[3] |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 170.8 ± 11.2 | kJ/mol | Cheméo[3] |

Table 2: Heat Capacity and Entropy

| Property | Value | Units | Temperature (K) | Source |

| Ideal Gas Heat Capacity (Cp,gas) | 363.36 | J/mol·K | 298.15 | Cheméo[3] |

| Ideal Gas Heat Capacity (Cp,gas) | 572.58 | J/mol·K | 500.00 | Cheméo[3] |

| Ideal Gas Heat Capacity (Cp,gas) | 759.72 | J/mol·K | 750.00 | Cheméo[3] |

| Ideal Gas Heat Capacity (Cp,gas) | 902.93 | J/mol·K | 1000.00 | Cheméo[3] |

Table 3: Phase Transition Properties

| Property | Value | Units | Source |

| Normal Boiling Point (Tboil) | 522.65 | K | Plaskunova, Shapovalova, et al., 1986[1][4] |

| Normal Melting Point (Tfus) | 234.3 | K | Schiessler, 1947[1][4] |

Experimental Protocols

While detailed experimental procedures for the synthesis and analysis of (1-Methylheptyl)benzene are not extensively published, the methodologies can be inferred from standard practices for similar long-chain alkylbenzenes.[5]

Synthesis via Friedel-Crafts Alkylation

The synthesis of (1-Methylheptyl)benzene is typically achieved through the Friedel-Crafts alkylation of benzene. This reaction involves treating benzene with an alkylating agent, such as 2-chlorooctane or 1-octene, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Workflow:

-

Reactant Preparation: Benzene is cooled in a reaction vessel equipped with a stirrer and a dropping funnel. A stoichiometric amount of the Lewis acid catalyst (e.g., AlCl₃) is added.

-

Alkylation: The alkylating agent (e.g., 2-chlorooctane) is added dropwise to the benzene-catalyst mixture while maintaining a low temperature to control the reaction rate and minimize side reactions.

-

Quenching: After the addition is complete, the reaction is stirred for a specified period. The mixture is then quenched by slowly pouring it over ice and water to deactivate the catalyst.

-

Extraction & Purification: The organic layer is separated, washed with a dilute acid and then with water, and dried over an anhydrous salt (e.g., MgSO₄). The final product is purified by fractional distillation under reduced pressure.

Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of formation is often derived from the enthalpy of combustion, which is measured experimentally using a bomb calorimeter.

Experimental Protocol:

-

Sample Preparation: A precisely weighed sample (typically around 1 gram) of (1-Methylheptyl)benzene is placed in a crucible inside a high-pressure stainless steel vessel, the "bomb". A small, known amount of water is added to the bomb to saturate the internal atmosphere, ensuring that any water formed during combustion is in the liquid state.

-

Assembly and Pressurization: A fuse wire is positioned to make contact with the sample and connected to two electrodes. The bomb is sealed and pressurized with excess pure oxygen to approximately 30 atm.

-

Calorimetry: The sealed bomb is submerged in a known volume of water in an insulated outer container (a dewar). The system is allowed to reach thermal equilibrium, and the initial temperature is recorded precisely.

-

Ignition: The sample is ignited by passing an electric current through the fuse wire. The combustion reaction releases heat, which is absorbed by the bomb and the surrounding water, causing the temperature to rise.

-

Data Acquisition: The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Calculation: The total heat released (q) is calculated from the observed temperature change (ΔT) and the previously determined heat capacity of the calorimeter system. Corrections are made for the heat of combustion of the fuse wire and for the formation of nitric acid from residual nitrogen in the bomb. From this, the internal energy change of combustion (ΔU_comb) is determined. The enthalpy of combustion (ΔH_comb) is then calculated using the relationship ΔH = ΔU + Δ(pV).

Signaling Pathways and Logical Relationships

As a synthetic hydrocarbon, (1-Methylheptyl)benzene is not known to be involved in biological signaling pathways. Its primary relevance in a drug development context would be as a potential impurity, a starting material for synthesis, or as a non-polar compound in formulation or toxicology studies. Its thermochemical properties are crucial for understanding its stability, energy content, and behavior in various physical and chemical processes. The logical relationship of its core properties is foundational to chemical engineering and process safety, as depicted below.

References

An In-depth Technical Guide to Phenyloctane Compounds: Discovery, History, and Core Principles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyloctane compounds, a class of alkylbenzenes, represent a fascinating area of organic chemistry with a history rooted in the foundational principles of aromatic substitution. This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and potential biological relevance of these molecules. While their direct role in drug development is still an emerging field, understanding their synthesis and properties is crucial for exploring their potential as scaffolds or intermediates in medicinal chemistry.

Discovery and History

The discovery of phenyloctane compounds is intrinsically linked to the development of the Friedel-Crafts reactions, a cornerstone of organic synthesis. In 1877, Charles Friedel and James Crafts first reported the alkylation of aromatic rings using alkyl halides in the presence of a Lewis acid catalyst, such as aluminum chloride[1][2]. This electrophilic aromatic substitution reaction provided a general method for attaching alkyl chains to a benzene ring, paving the way for the synthesis of a vast array of alkylbenzenes, including phenyloctanes.

The early production of linear alkylbenzenes (LABs), a broader category that includes phenyloctanes, began in the mid-20th century, primarily for the detergent industry[3]. Initially, branched alkylbenzene sulfonates (BAS) were used, but due to their poor biodegradability, the industry shifted to the more environmentally friendly linear alkylbenzene sulfonates (LAS) in the 1960s[4]. This shift spurred further research into the synthesis and properties of various linear alkylbenzenes.

The primary route for synthesizing phenyloctane isomers involves the alkylation of benzene with octene isomers or halo-octanes. This can be achieved using traditional homogeneous catalysts like aluminum chloride (AlCl₃) or hydrofluoric acid (HF), or more modern heterogeneous solid acid catalysts such as zeolites, which offer environmental and process advantages[5].

Physicochemical Properties of Phenyloctane Isomers

The position of the phenyl group on the octane chain significantly influences the physicochemical properties of the resulting isomer. The following table summarizes key data for 1-, 2-, 3-, and 4-phenyloctane.

| Property | 1-Phenyloctane | 2-Phenyloctane | 3-Phenyloctane | 4-Phenyloctane |

| Molecular Formula | C₁₄H₂₂ | C₁₄H₂₂ | C₁₄H₂₂ | C₁₄H₂₂ |

| Molecular Weight ( g/mol ) | 190.32 | 190.33 | 190.32 | 190.33 |

| CAS Number | 2189-60-8 | 777-22-0 | 18335-15-4 | 18335-17-6 |

| Boiling Point (°C) | 261-263 | 252.6 | Not available | Not available |

| Melting Point (°C) | -36 | -38.9 | Not available | Not available |

| Density (g/cm³) | 0.858 (at 25°C) | 0.857 | Not available | 0.855 |

| Refractive Index | 1.484 (at 20°C) | 1.4837 | Not available | Not available |

| Flash Point (°C) | 107 | 99.6 | Not available | Not available |

| Water Solubility | Immiscible | 301.7 µg/L | Not available | Not available |

Experimental Protocols

The synthesis of phenyloctane isomers is most commonly achieved through the Friedel-Crafts alkylation of benzene. Below are generalized experimental protocols for this reaction, which can be adapted for specific isomers.

General Protocol for Friedel-Crafts Alkylation of Benzene with an Alkene (e.g., 1-Octene)

This protocol describes the synthesis of a mixture of phenyloctane isomers.

Materials:

-

Benzene (anhydrous)

-

1-Octene

-

Aluminum chloride (AlCl₃), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Ice

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., containing calcium chloride).

-

Catalyst Suspension: To the flask, add anhydrous benzene and cool the flask in an ice bath. While stirring, slowly add anhydrous aluminum chloride in portions.

-

Addition of Alkene: Add 1-octene to the dropping funnel and add it dropwise to the stirred benzene-catalyst mixture. Control the rate of addition to maintain a gentle reflux.

-

Reaction: After the addition is complete, continue stirring the reaction mixture at room temperature or with gentle heating for a specified time to ensure complete reaction.

-

Quenching: Carefully and slowly pour the reaction mixture over crushed ice in a beaker. This will hydrolyze the aluminum chloride and quench the reaction.

-

Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether to extract the organic products. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and remove the solvent (diethyl ether and excess benzene) using a rotary evaporator.

-

Purification: The resulting crude product, a mixture of phenyloctane isomers, can be purified by fractional distillation under reduced pressure. The different isomers will have slightly different boiling points, allowing for their separation.

Characterization

The synthesized phenyloctane isomers can be characterized using various spectroscopic techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the isomeric purity and identify the different isomers based on their fragmentation patterns.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of each isomer by analyzing the chemical shifts and coupling constants of the protons and carbons.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the aromatic C-H and C=C stretching vibrations.

Biological Activity and Signaling Pathways

While extensive research exists on the biological activities of phenolic compounds in general, specific data on phenyloctane compounds is limited. Phenolic compounds are known to exhibit a wide range of biological effects, including antioxidant, anti-inflammatory, antimicrobial, and anticancer activities[6][8][10]. These effects are often attributed to their ability to scavenge free radicals, modulate the activity of various enzymes, and interact with cellular signaling pathways.

Potential Areas of Biological Relevance (Inferred from Related Compounds):

-

Antimicrobial Activity: Long-chain alkylphenols have demonstrated antimicrobial activity, with their effectiveness often depending on the length of the alkyl chain. The lipophilic nature of the octyl chain in phenyloctane could facilitate its interaction with microbial cell membranes, potentially leading to disruption and cell death.

-

Cytotoxicity: Some studies have investigated the cytotoxic effects of alkylbenzenes on cancer cell lines[7]. The mechanism of action could involve the induction of oxidative stress and subsequent cellular damage.

-